Cas no 31052-93-4 (2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine)

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound featuring a fused triazolopyridine core with an amine functional group at the 6-position and a phenyl substituent at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid aromatic framework enhances binding affinity in target interactions, while the amine group offers versatility for further derivatization. The compound exhibits potential applications in the development of kinase inhibitors, antimicrobial agents, and other biologically active molecules. Its synthetic accessibility and stability under standard conditions further contribute to its utility in medicinal chemistry and material science.
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine structure
31052-93-4 structure
Product Name:2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
CAS No:31052-93-4
MF:C12H10N4
MW:210.23460149765
CID:2664454
PubChem ID:610809
Update Time:2025-06-09

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
    • GJDPUDWEEVLQBH-UHFFFAOYSA-N
    • s-Triazolo[1,5-a]pyridine, 6-amino-2-phenyl-
    • 6-Amino-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
    • 2-Phenyl[1,2,4]triazolo[1,5-a]pyridin-6-ylamine #
    • 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-ylamine
    • SCHEMBL14811257
    • DTXSID30346266
    • CS-0197858
    • 31052-93-4
    • KS-10126
    • MFCD22092676
    • AKOS022874463
    • 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
    • Inchi: 1S/C12H10N4/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2
    • InChI Key: GJDPUDWEEVLQBH-UHFFFAOYSA-N
    • SMILES: N12C=C(C=CC1=NC(C1C=CC=CC=1)=N2)N

Computed Properties

  • Exact Mass: 210.091
  • Monoisotopic Mass: 210.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2
  • XLogP3: 1.7

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Pricemore >>

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Additional information on 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Recent Advances in the Study of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) and Its Applications in Chemical Biology and Medicine

The compound 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a versatile scaffold for the development of novel pharmacophores, particularly in the context of kinase inhibition and anti-inflammatory agents.

One of the key breakthroughs in the study of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is its identification as a potent inhibitor of specific protein kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high selectivity for tyrosine kinases, such as EGFR and HER2, which are critical targets in oncology. The study utilized molecular docking and in vitro assays to validate the binding affinity and inhibitory effects of these derivatives, paving the way for further preclinical development.

In addition to its anticancer potential, recent research has explored the anti-inflammatory properties of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. A study in the European Journal of Pharmacology (2024) reported that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. The mechanism of action appears to involve the modulation of NF-κB signaling pathways, suggesting its potential as a lead compound for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the synthetic accessibility of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. Recent advancements in green chemistry have enabled more efficient and sustainable synthesis routes for this compound. For instance, a 2024 paper in ACS Sustainable Chemistry & Engineering described a one-pot catalytic method using environmentally benign solvents, which significantly reduces the environmental footprint of its production. This development is particularly relevant for scaling up synthesis in industrial settings while adhering to stringent regulatory standards.

Despite these promising findings, challenges remain in the clinical translation of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this compound into viable therapeutics.

In conclusion, 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 31052-93-4) represents a promising candidate for drug discovery, with applications spanning oncology, immunology, and beyond. Continued research into its mechanisms of action, optimized synthesis, and preclinical evaluation will be critical to unlocking its full therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration to advance the field and bring innovative treatments to patients.

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